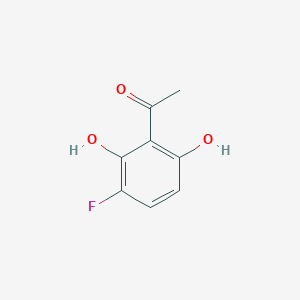
Cucurbitacin S
Descripción general
Descripción
Synthesis Analysis
The synthesis of cucurbitacins, including Cucurbitacin S, involves complex organic chemistry techniques aimed at creating the structurally intricate cucurbitane skeleton. One notable approach is the asymmetric de novo synthesis of cucurbitane triterpenoids, such as the total synthesis of octanorcucurbitacin B. This method diverges from the biosynthetic hypothesis for cucurbitane synthesis, providing direct access to the cucurbitane framework without proceeding via a lanostane. Key steps in this synthesis involve annulative cross-coupling and intramolecular Heck reactions to form a stereodefined polyunsaturated tetracycle, followed by a series of transformations including hydroxy-directed Simmons-Smith cyclopropanation and regioselective deconjugative alkylation (Bucknam & Micalizio, 2022).
Molecular Structure Analysis
Cucurbitacins are characterized by their tetracyclic triterpenoid structure, which includes multiple oxygenated functional groups. This structure is key to their biological activity, with variations in the side chains and degree of oxidation affecting their potency and specificity. The molecular structure analysis of Cucurbitacin S and its analogs focuses on understanding the relationship between structure and function, particularly in terms of their interaction with biological targets.
Chemical Reactions and Properties
Cucurbitacins undergo various chemical reactions due to their reactive functional groups. These reactions include oxidation, reduction, and conjugation, which can alter their biological activity. The reactivity of cucurbitacins with thiols, such as cysteine residues in proteins, is of particular interest. This covalent bonding can lead to modifications in protein function, as seen with the actin-severing protein Cofilin1, highlighting the broad spectrum of cucurbitacin's mechanism of action (Gabrielsen et al., 2013).
Physical Properties Analysis
The physical properties of cucurbitacins, such as solubility, melting point, and stability, are crucial for their handling and formulation for research and therapeutic use. These properties are influenced by the cucurbitacins' highly oxygenated and rigid structure, affecting their behavior in biological systems and their interaction with solvents and other chemicals.
Chemical Properties Analysis
Cucurbitacins exhibit a range of chemical properties, including strong cytotoxicity and the ability to modulate signaling pathways critical for cell growth, survival, and apoptosis. Their interaction with cellular thiols suggests a mechanism of action that involves broad modulation of protein function through covalent bonding, leading to effects such as cytoskeletal rearrangement, cell cycle arrest, and apoptosis in cancer cells (Kausar et al., 2013).
Aplicaciones Científicas De Investigación
Lung Cancer Treatment : Cucurbitacins have shown potential in killing tumor cells and are considered for use as a mainline chemotherapy for lung cancer due to their action through various molecular signaling pathways (Liu et al., 2021).
General Anticancer Activity : These compounds have demonstrated strong antitumor, anti-inflammatory, and hepatoprotective properties. They target molecular pathways such as JAK-STAT3, Wnt, PI3K/Akt, and MAPK, crucial in cancer cell survival (Chen et al., 2012).
Laryngeal Squamous Cell Carcinoma : Cucurbitacin B, in particular, inhibits growth, induces cell cycle arrest, and promotes apoptosis in laryngeal cancer cells (Liu et al., 2008).
Obesity and Metabolic Syndrome : Cucurbitacin E has been found to reduce obesity and related metabolic dysfunction by targeting the JAK-STAT5 signaling pathway (Murtaza et al., 2017).
Inflammatory and Bone Diseases : Cucurbitacin R shows promise in reducing inflammation and bone damage in conditions like arthritis by suppressing tumor necrosis factor-α in T lymphocytes and macrophages (Escandell et al., 2007).
Inflammatory Responses and Periodontitis : Cucurbitacin B supplementation has been shown to reduce inflammatory responses and alveolar bone loss in periodontitis through regulating signals like MPO, COX-2, and RANK/RANKL/OPG (Zhong et al., 2020).
Synergistic Effects with Other Drugs : There is evidence that cucurbitacins can work synergistically with other small-molecule drugs, enhancing their anticancer efficacy (Jing et al., 2020).
Autoimmune and Hematopoietic Diseases : Cucurbitacin I has been studied for its effects on autoimmune and hematopoietic diseases, showing promise in these areas due to its impact on actin dynamics and signal transduction (Sari-Hassoun et al., 2016).
Breast Cancer Therapy : Cucurbitacin B has been found effective against BRCA1 defective breast cancer cells, suggesting its potential as a targeted therapy in this area (Promkan et al., 2013).
Leukemia Treatment : It has demonstrated antiproliferative effects on leukemia and lymphoma cell lines, suggesting its potential as a treatment for hematopoietic malignancies (Haritunians et al., 2008).
Safety And Hazards
Direcciones Futuras
Cucurbitacins have shown promising anticancer/chemopreventive potential in both in vitro and in vivo studies . Therefore, a comprehensive review on this topic is recommended for future clinical research . Also, as oral delivery and absorption of cucurbitacins remain a challenge, recent focus has been on the use of nano-micelles co-modified with cucurbitacins, which enhances their relative bioavailability .
Propiedades
IUPAC Name |
(1S,2S,4R,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O6/c1-15-18(31)12-23(27(4,5)35)36-20-13-28(6)21-10-9-16-17(11-19(32)25(34)26(16,2)3)30(21,8)22(33)14-29(28,7)24(15)20/h9,11,15,17,20-21,23-24,32,35H,10,12-14H2,1-8H3/t15-,17-,20-,21+,23+,24+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYLRWSUZLFUTO-PQNVQGKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C=C(C(=O)C5(C)C)O)C)C)C)O[C@@H](CC1=O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80975565 | |
| Record name | 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cucurbitacin S | |
CAS RN |
60137-06-6 | |
| Record name | Cucurbitacin S | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60137-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitacins | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060137066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80975565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



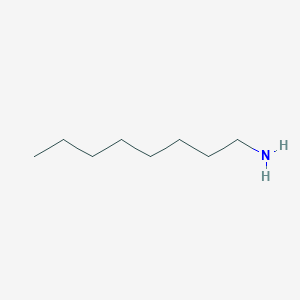
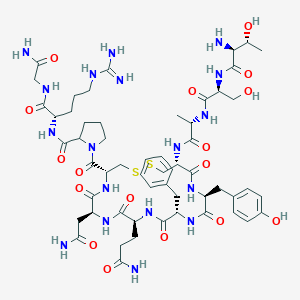
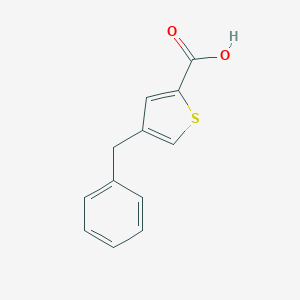
![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)
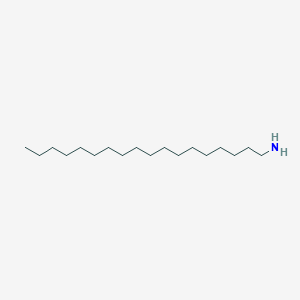
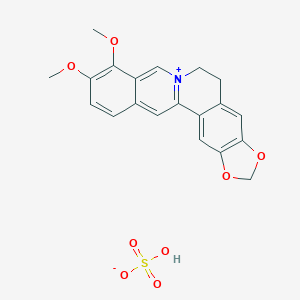
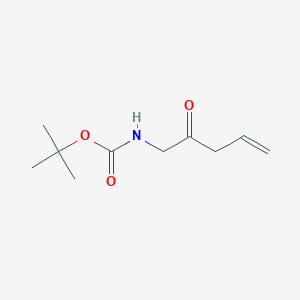
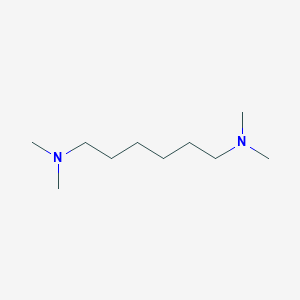
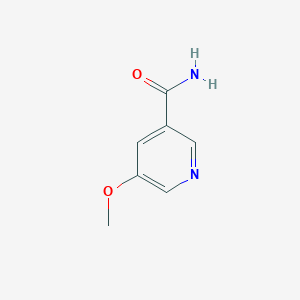
![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)
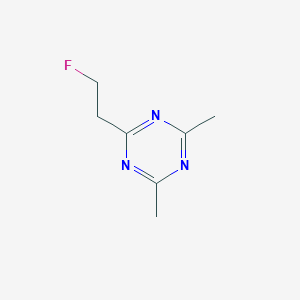
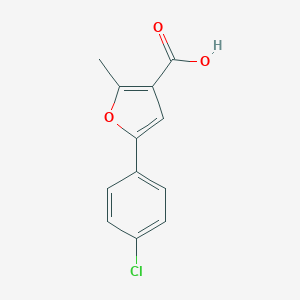
![5-[(1R)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50017.png)
